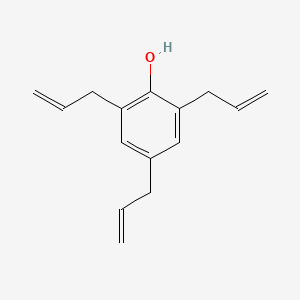
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods utilize commercially available reagents and adhere to green chemistry principles, minimizing the use of toxic solvents and reducing the formation of byproducts .
化学反应分析
Types of Reactions
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities and properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In anti-tubercular applications, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Known for its anti-inflammatory and analgesic properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its enhanced antimicrobial and anti-tubercular activities compared to other benzothiazole derivatives .
属性
CAS 编号 |
83386-04-3 |
|---|---|
分子式 |
C9H9ClN2S |
分子量 |
212.70 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-2-8-12-9-6(10)3-5(11)4-7(9)13-8/h3-4H,2,11H2,1H3 |
InChI 键 |
WPLYLORXXDHHLO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
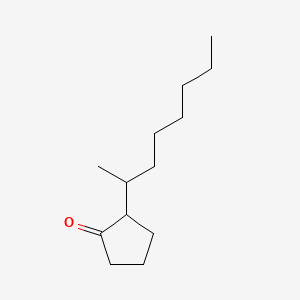
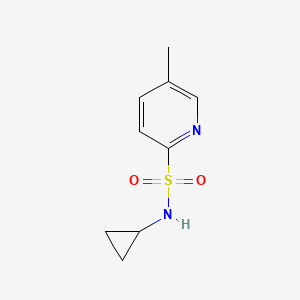
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
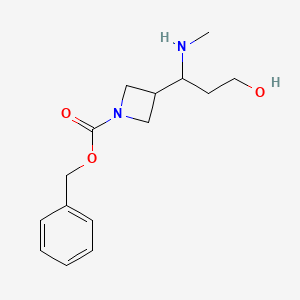
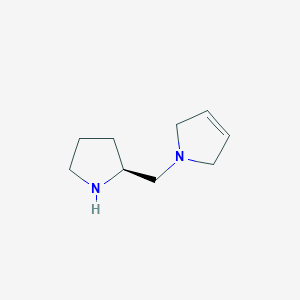
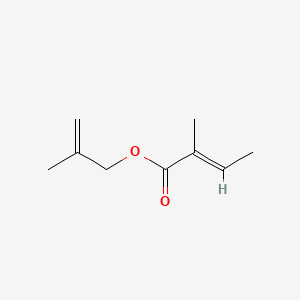
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

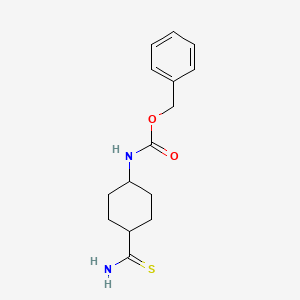
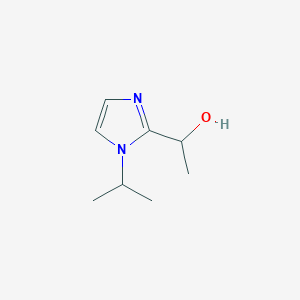
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
